8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound that features a spirocyclic structure with an iodophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with 4-iodophenyl reagents under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where the iodophenyl group is introduced to the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce other functional groups present in the molecule.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the iodophenyl group.
Scientific Research Applications
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the iodophenyl group but shares the spirocyclic core.
1,7-Dioxaspiro[5.5]undecane: Features a similar spirocyclic structure but with different ring sizes.
1-Oxa-4-azaspiro[4.5]decane: Contains an oxygen atom in place of one of the nitrogen atoms in the spirocyclic core.
Uniqueness
8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
8-(4-iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)16-9-10-17-13/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUFAZWQOOVVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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